molecular formula C35H38N2O6 B11433792 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11433792
M. Wt: 582.7 g/mol
InChI Key: WUPOFSCADWGEGG-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves several steps, including the formation of the hexahydroquinoline core and the introduction of various substituents. The synthetic route typically involves the use of specific reagents and catalysts under controlled reaction conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

    Hydrolysis: The breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include the inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has unique structural features that may confer distinct properties and activities. Similar compounds include other hexahydroquinoline derivatives with different substituents, which may have varying degrees of biological activity or chemical reactivity. The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which can influence its interactions and applications.

Properties

Molecular Formula

C35H38N2O6

Molecular Weight

582.7 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C35H38N2O6/c1-6-17-43-25-14-11-22(12-15-25)33-32(35(39)37-26-9-7-8-10-29(26)40-3)21(2)36-27-18-24(19-28(38)34(27)33)23-13-16-30(41-4)31(20-23)42-5/h7-16,20,24,33,36H,6,17-19H2,1-5H3,(H,37,39)

InChI Key

WUPOFSCADWGEGG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=CC=C5OC)C

Origin of Product

United States

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